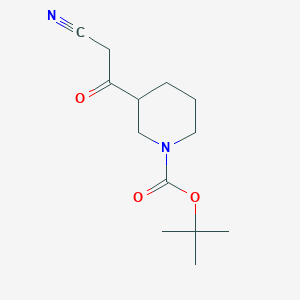
Bensulide oxon
Vue d'ensemble
Description
Bensulide oxon is an organophosphate compound derived from bensulide, a selective herbicide. It is characterized by the replacement of a phosphorus-sulfur bond with a phosphorus-oxygen bond in its structure. This transformation results in a compound with distinct chemical and biological properties. This compound is primarily studied for its environmental fate and potential impact on non-target organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bensulide oxon is synthesized through the oxidation of bensulide. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective oxidation of the phosphorus-sulfur bond to a phosphorus-oxygen bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The final product is purified through techniques such as distillation or crystallization to obtain this compound of high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bensulide oxon undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent components.
Substitution: It can undergo substitution reactions where the phosphorus-oxygen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in organic solvents.
Hydrolysis: Water, acidic or basic conditions to accelerate the reaction.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: More oxidized organophosphate derivatives.
Hydrolysis: Breakdown products such as phosphoric acid derivatives and organic fragments.
Substitution: New organophosphate compounds with different functional groups.
Applications De Recherche Scientifique
Bensulide oxon is extensively studied for its environmental impact and potential toxicity to non-target organisms. Key research areas include:
Environmental Fate Studies: Investigating the persistence and degradation of this compound in soil and water.
Ecotoxicological Studies: Examining the effects of this compound on aquatic and soil organisms, including algae, invertebrates, and fish.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Mécanisme D'action
Bensulide oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in neurotoxicity. The primary molecular target is acetylcholinesterase, and the pathway involves the disruption of normal neurotransmission .
Comparaison Avec Des Composés Similaires
Paraoxon: Another organophosphate oxon derived from parathion, with similar acetylcholinesterase inhibition properties.
Chlorpyrifos oxon: Derived from chlorpyrifos, also inhibits acetylcholinesterase.
Diazinon oxon: Derived from diazinon, shares similar toxicological properties.
Uniqueness of Bensulide Oxon: this compound is unique due to its specific origin from bensulide, a selective herbicide. Unlike other organophosphate oxons primarily used as insecticides, this compound is studied for its herbicidal properties and environmental impact. Its selective action on plant species and its degradation behavior in the environment distinguish it from other similar compounds .
Propriétés
IUPAC Name |
N-[2-di(propan-2-yloxy)phosphorylsulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO5PS2/c1-12(2)19-21(16,20-13(3)4)22-11-10-15-23(17,18)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTSUNODOZMOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037500 | |
| Record name | Bensulide oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20243-81-6 | |
| Record name | Bensulide oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulide oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENSULIDE OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H81ECF458 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)



![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)


